5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a derivative of benzene, characterized by the presence of ethyl, methoxy, and methyl groups along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 5-ethyl-4-methoxy-2-methylbenzene using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Substituted Benzene Derivatives: From various substitution reactions.
Scientific Research Applications
5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications of organic molecules .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern.
4-trifluoromethylbenzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of ethyl and methoxy groups
Uniqueness
5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (sulfonyl chloride) groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-ethyl-4-methoxy-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-4-8-6-10(15(11,12)13)7(2)5-9(8)14-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSDBOSSVIFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)S(=O)(=O)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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